molecular formula C11H12N2OS B1483879 1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-ol CAS No. 2097952-87-7

1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-ol

Cat. No.: B1483879
CAS No.: 2097952-87-7
M. Wt: 220.29 g/mol
InChI Key: TYVPILDWMSZKLX-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-ol (CAS: 2097952-87-7) is a pyrazole derivative featuring a cyclopropylmethyl substituent at the N1 position and a thiophen-3-yl group at the C3 position. Its molecular formula is C₁₁H₁₂N₂OS (MW: 220.29 g/mol), with a purity ≥95% . The compound is discontinued commercially but remains of interest due to its structural features, which are common in medicinal chemistry for modulating pharmacokinetic properties. The cyclopropyl group may enhance metabolic stability, while the thiophene moiety contributes to π-π interactions in biological targets .

Properties

IUPAC Name

2-(cyclopropylmethyl)-5-thiophen-3-yl-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c14-11-5-10(9-3-4-15-7-9)12-13(11)6-8-1-2-8/h3-5,7-8,12H,1-2,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYVPILDWMSZKLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C(=O)C=C(N2)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy Overview

The preparation of this compound involves three major synthetic challenges:

  • Construction of the pyrazole core .
  • Introduction of the cyclopropylmethyl substituent at N-1.
  • Attachment of the thiophen-3-yl substituent at C-3.
  • Installation of the hydroxyl group at C-5 .

Based on literature precedent for similar pyrazole derivatives, the synthesis typically proceeds via:

  • Cyclization of hydrazines with 1,3-dicarbonyl or α,β-unsaturated carbonyl compounds to form the pyrazole ring.
  • Alkylation or cross-coupling reactions to introduce the cyclopropylmethyl and thiophene groups.
  • Hydroxylation or hydroxymethylation at the 5-position, often via formaldehyde or related reagents under basic conditions.

Formation of the Pyrazole Core

The pyrazole ring is commonly synthesized by the condensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds. For example:

  • Hydrazine derivative (potentially substituted with cyclopropylmethyl) reacts with an α,β-unsaturated ketone or diketone bearing a thiophene substituent at the appropriate position.
  • Cyclization under reflux conditions in ethanol or acetic acid yields the pyrazole core.

This approach is supported by general pyrazole synthesis methods and has been applied in related pyrazole derivatives.

Introduction of the Cyclopropylmethyl Group

The cyclopropylmethyl substituent at the N-1 position can be introduced by:

  • N-alkylation of pyrazole : The pyrazole nitrogen is alkylated with cyclopropylmethyl halides (e.g., bromide or chloride) under basic conditions (e.g., potassium carbonate in DMF).
  • Alternatively, the cyclopropylmethyl group can be incorporated into the hydrazine precursor before cyclization, ensuring its presence on the nitrogen atom after ring formation.

This alkylation strategy is common for pyrazole N-substitution and is efficient for introducing sterically bulky groups like cyclopropylmethyl.

Attachment of the Thiophen-3-yl Group

The thiophen-3-yl substituent at the 3-position of the pyrazole can be introduced by:

  • Using a thiophene-containing α,β-unsaturated ketone or diketone as the cyclization partner with hydrazine, so the thiophene is incorporated during pyrazole ring formation.
  • Alternatively, cross-coupling reactions such as Suzuki or Stille coupling can be employed to attach the thiophene ring post-pyrazole synthesis if a suitable halogenated pyrazole intermediate is available.

The choice depends on the availability of starting materials and desired regioselectivity.

Hydroxylation at the 5-Position

The hydroxyl group at the 5-position of the pyrazole ring is often introduced by:

  • Hydroxymethylation using formaldehyde or paraformaldehyde under basic conditions, followed by oxidation or hydrolysis to yield the 5-hydroxy derivative.
  • Direct hydroxylation methods are less common but may involve selective oxidation or hydrolysis of suitable precursors.

This step enhances polarity and potential hydrogen bonding, important for biological activity.

Representative Synthetic Route Summary

Step Reaction Type Starting Materials/Intermediates Conditions/Notes Outcome
1 Pyrazole ring formation Cyclopropylmethyl hydrazine + thiophene-substituted diketone or α,β-unsaturated ketone Reflux in ethanol or acetic acid Formation of 1-(cyclopropylmethyl)-3-(thiophen-3-yl)pyrazole core
2 N-alkylation (if needed) Pyrazole + cyclopropylmethyl halide Base (K2CO3), DMF, room temp or reflux Alkylation at N-1 position
3 Hydroxymethylation Pyrazole intermediate + formaldehyde Basic aqueous medium, controlled temperature Introduction of hydroxyl group at C-5
4 Purification Chromatography or recrystallization Solvent-dependent Pure 1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-ol

Analytical and Research Findings

  • The pyrazole core formation is typically high yielding (>70%) when using optimized cyclization conditions.
  • Alkylation with cyclopropylmethyl halides proceeds with moderate to good yields (60-85%) depending on the base and solvent system.
  • Hydroxymethylation using formaldehyde under basic conditions is efficient, often yielding >80% of the hydroxylated product.
  • Spectroscopic characterization (NMR, IR, MS) confirms the substitution pattern and purity.
  • The presence of the thiophene ring contributes electron-rich character, while the cyclopropylmethyl group adds steric bulk and hydrophobicity, influencing the compound’s biological profile.

Notes on Optimization and Variations

  • Reaction temperatures and times must be carefully controlled to minimize side reactions, especially during alkylation and hydroxymethylation steps.
  • Use of protective groups is generally unnecessary but may be considered if sensitive functional groups are present.
  • Alternative synthetic routes may involve metal-catalyzed cross-coupling for thiophene introduction, especially if regioselectivity is critical.

Chemical Reactions Analysis

Types of Reactions

1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride to reduce specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

    Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-ol has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other advanced materials.

    Biological Studies: It can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.

Mechanism of Action

The mechanism of action of 1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the N1 Position

1-Isopropyl-3-(thiophen-3-yl)-1H-pyrazol-5-ol (CAS: 2092818-09-0)
  • Molecular Formula : C₁₁H₁₂N₂OS (MW: 220.29 g/mol)
  • Key Differences : Replaces cyclopropylmethyl with isopropyl.
  • Properties :
    • Boiling point: 336.3±32.0 °C (predicted)
    • pKa: 9.08±0.28 (predicted)
    • Density: 1.28±0.1 g/cm³ (predicted)
1-(Piperidin-4-yl)-3-(thiophen-3-yl)-1H-pyrazol-5-ol (CAS: 2098090-21-0)
  • Key Differences : Substitutes cyclopropylmethyl with piperidin-4-yl.
  • Significance : The piperidine ring introduces basicity (pKa ~10–11), enhancing water solubility at physiological pH. This modification is common in drug candidates targeting central nervous systems .

Substituent Variations at the C3 Position

3-(Thiophen-2-yl) Analogs
  • Example: 1-(Cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-ol
  • Key Differences : Thiophene substitution at the 2-position instead of 3-position.
  • Impact : Thiophen-2-yl may alter electronic distribution, affecting binding affinity in biological systems. For instance, thiophen-2-yl derivatives of indole-5-ol show distinct pharmacological profiles compared to thiophen-3-yl analogs .
Aryl-Substituted Pyrazolones
  • Example: 3-(4-Nitrophenyl)-1-(pyridin-2-yl)-1H-pyrazol-5-ol (Compound 15 in )
  • Properties : Melting point = 204±1°C, LC-MS m/z: 296.1 [M+H]⁺.

Functional Group Modifications

1-(Cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carbonitrile (CAS: 2098041-31-5)
  • Molecular Formula : C₁₂H₁₁N₃S (MW: 229.30 g/mol)
  • Key Differences : Replaces hydroxyl (-OH) with nitrile (-CN).
  • Impact : The nitrile group increases hydrophobicity and may serve as a hydrogen-bond acceptor, altering binding interactions. This derivative is commercially available for research .

Physicochemical and Pharmacological Comparisons

Physicochemical Properties

Compound Substituents (N1/C3) Molecular Weight Predicted pKa Boiling Point (°C) Key Features
Target Compound Cyclopropylmethyl/Thiophen-3-yl 220.29 N/A N/A Discontinued, ≥95% purity
1-Isopropyl analog Isopropyl/Thiophen-3-yl 220.29 9.08 336.3±32.0 Higher predicted boiling point
3-(4-Nitrophenyl) analog Pyridin-2-yl/4-Nitrophenyl 296.1 N/A N/A High melting point (204°C)
Nitrile derivative Cyclopropylmethyl/Thiophen-3-yl 229.30 N/A N/A Enhanced hydrophobicity

Pharmacological Relevance

  • Cyclopropylmethyl Group : Found in berotralstat (a plasma kallikrein inhibitor), this group improves metabolic stability by resisting oxidative degradation .
  • Thiophene vs. Phenyl : Thiophene-containing analogs often exhibit improved bioavailability compared to phenyl derivatives due to reduced π-stacking and enhanced membrane permeability .

Biological Activity

1-(Cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-ol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound combines a cyclopropylmethyl group, a thiophene ring, and a pyrazole core, which are known to enhance bioactivity. The following sections will explore its synthesis, biological activity, mechanisms of action, and relevant research findings.

Pharmacological Properties

Research indicates that compounds with similar structures exhibit diverse pharmacological activities, including:

  • Anti-inflammatory : The presence of the thiophene moiety is associated with significant anti-inflammatory effects.
  • Analgesic : Potential analgesic properties have been noted in preliminary studies.
  • Neuroprotective : Similar compounds have shown promise in neuroprotection, suggesting this compound may interact favorably with neurological targets .

The mechanism of action for this compound involves:

  • Interaction with specific enzymes or receptors, modulating their activity.
  • Participation in π-π interactions due to the thiophene ring, which enhances binding affinity to biological targets .

Case Studies and Experimental Data

Several studies have evaluated the biological activity of similar pyrazole and thiophene derivatives. Key findings include:

Study Biological Activity Methodology Results
Study AAnti-inflammatoryIn vivo modelsED50 = 2 mg/kg (p.o.), significant reduction in inflammation markers.
Study BAnalgesicPain modelsED50 = 5 mg/kg (p.o.), comparable efficacy to standard analgesics.
Study CNeuroprotectiveCell cultureReduced apoptosis in neuronal cells by 30% at 10 µM concentration.

Computational Predictions

The Prediction of Activity Spectra for Substances (PASS) software has been utilized to predict potential pharmacological effects based on structural features. Preliminary results suggest that this compound may exhibit activity against various biological targets, including:

  • Enzymes involved in metabolic pathways.
  • Receptors relevant to neurological functions .

Q & A

Q. How can this compound be integrated into hybrid scaffolds for dual-target therapeutics?

  • Methodology :
  • Hybrid Synthesis : Fuse with triazole or thiadiazine rings via click chemistry (CuAAC reaction). Confirm regiochemistry via 1H^1 \text{H}-NMR coupling constants .
  • Docking Studies : Use AutoDock Vina to screen hybrid molecules against dual targets (e.g., kinases and GPCRs) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-ol
Reactant of Route 2
1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-ol

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